

# Spectroscopic Profile of Dibutyl Adipate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Dibutyl adipate*

Cat. No.: *B094505*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dibutyl adipate**, a widely used excipient and plasticizer. The following sections detail the infrared (IR) and nuclear magnetic resonance (NMR) spectral properties, offering a foundational dataset for material identification, purity assessment, and quality control in research and pharmaceutical development.

## Infrared (IR) Spectroscopy

The infrared spectrum of **dibutyl adipate** is characterized by strong absorption bands corresponding to the vibrations of its ester functional group and aliphatic chains.

Data Presentation: IR Spectrum

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2961, 2936, 2874	Strong	C-H stretching (alkane)
1738	Very Strong	C=O stretching (ester)
1466	Medium	C-H bending (alkane)
1381	Medium	C-H bending (alkane)
1246, 1175, 1070	Strong	C-O stretching (ester)

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **dibutyl adipate**, confirming the connectivity of the butyl and adipate moieties.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum exhibits distinct signals for the different methylene and methyl groups in the butyl chains and the adipate backbone.

Data Presentation: <sup>1</sup>H NMR Spectrum (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
4.06	Triplet	4H	6.7	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
2.29	Triplet	4H	7.5	-OOC-CH <sub>2</sub> -CH <sub>2</sub> -
1.66	Multiplet	4H	-	-OOC-CH <sub>2</sub> -CH <sub>2</sub> -
1.61	Multiplet	4H	-	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
1.38	Sextet	4H	7.4	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
0.93	Triplet	6H	7.4	-CH <sub>2</sub> -CH <sub>3</sub>

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum provides complementary information, showing five distinct carbon environments within the symmetric **dibutyl adipate** molecule.

Data Presentation: <sup>13</sup>C NMR Spectrum (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
173.2	C=O
64.4	-O-CH <sub>2</sub> -
34.0	-OOC-CH <sub>2</sub> -
30.6	-O-CH <sub>2</sub> -CH <sub>2</sub> -
24.3	-OOC-CH <sub>2</sub> -CH <sub>2</sub> -
19.1	-CH <sub>2</sub> -CH <sub>3</sub>
13.7	-CH <sub>3</sub>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

### Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat **dibutyl adipate**.

Methodology: A thin film of liquid **dibutyl adipate** was placed between two potassium bromide (KBr) plates. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- Instrument: FTIR Spectrometer
- Sample Preparation: A single drop of **dibutyl adipate** was applied to the surface of a clean KBr plate. A second KBr plate was carefully placed on top to create a thin, uniform liquid film.
- Data Acquisition: The spectrum was acquired over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram was Fourier-transformed to produce the final infrared spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

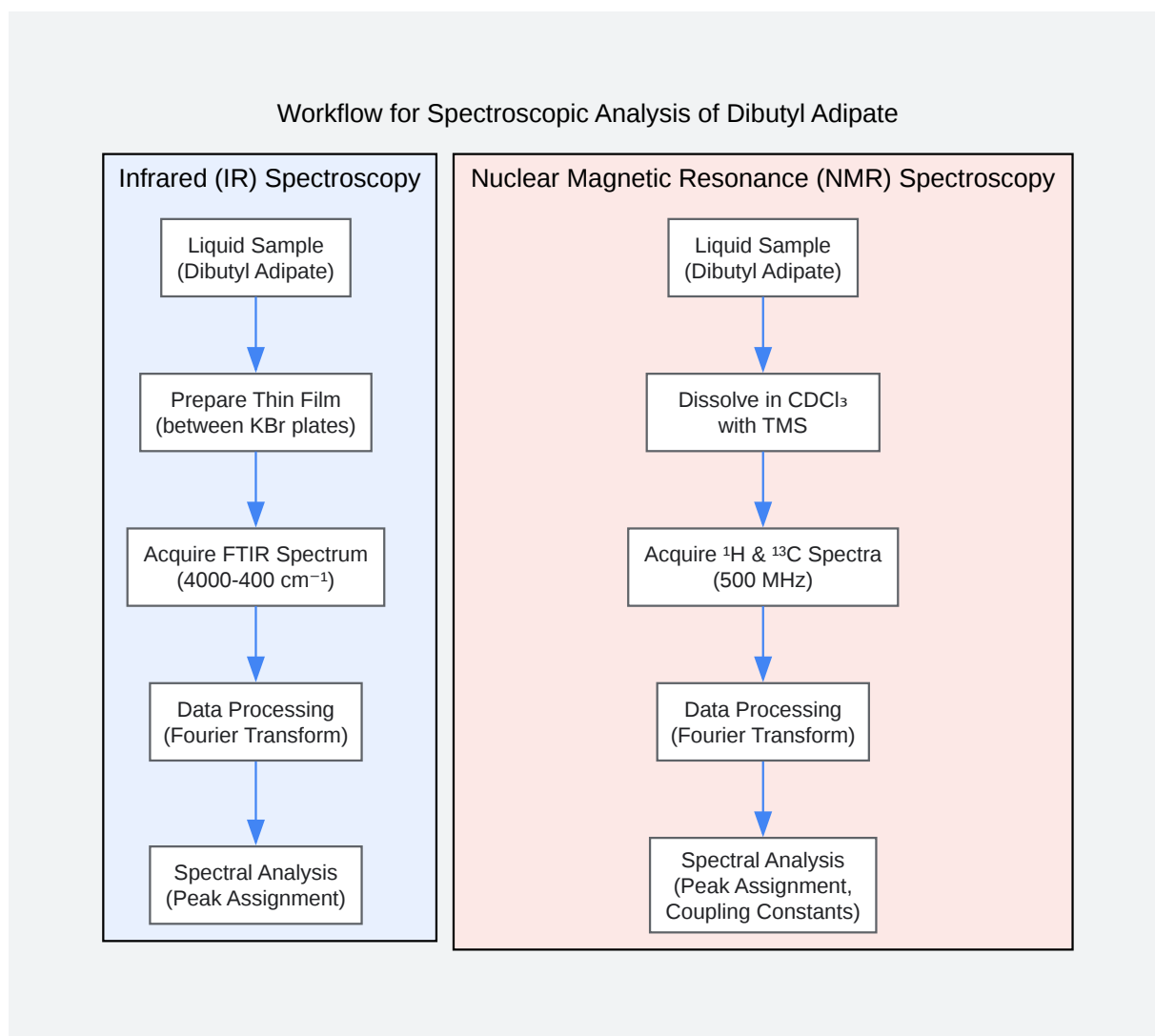
Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **dibutyl adipate**.

Methodology: **Dibutyl adipate** was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 500 MHz NMR spectrometer.

- Instrument: 500 MHz NMR Spectrometer
- Sample Preparation: Approximately 20 mg of **dibutyl adipate** was dissolved in 0.7 mL of  $\text{CDCl}_3$  (99.8% D) containing 0.03% (v/v) TMS in a 5 mm NMR tube.
- $^1\text{H}$  NMR Data Acquisition:
  - Pulse Sequence: Standard single-pulse sequence.
  - Spectral Width: 16 ppm
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
- $^{13}\text{C}$  NMR Data Acquisition:
  - Pulse Sequence: Proton-decoupled single-pulse sequence.
  - Spectral Width: 250 ppm
  - Number of Scans: 128
  - Relaxation Delay: 2.0 s
- Data Processing: The free induction decays (FIDs) were Fourier-transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **dibutyl adipate**.



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Caption: Workflow for the IR and NMR spectroscopic analysis of **dibutyl adipate**.

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